molecular formula C9H8O4 B1664458 4-Acetoxybenzoic acid CAS No. 2345-34-8

4-Acetoxybenzoic acid

Cat. No. B1664458
CAS RN: 2345-34-8
M. Wt: 180.16 g/mol
InChI Key: GDBUZIKSJGRBJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Acetoxybenzoic acid is a member of the class of benzoic acids that is benzoic acid substituted by an acetoxy group at position 4 . It has a molecular weight of 180.16 .


Synthesis Analysis

The synthesis of 4-Acetoxybenzoic acid involves the oxidation reaction of p-methylacetophenone and potassium permanganate to generate 4-acetylbenzoic acid, and then refluxing with anhydrous acetic acid for 1.5h . Another method involves the esterification of carboxylic acids with trialkyloxonium salts .


Molecular Structure Analysis

The molecular formula of 4-Acetoxybenzoic acid is C9H8O4 . The structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

The chemical reactions involving 4-Acetoxybenzoic acid include its bulk polymerization and its reaction with water to form acetic acid and 4-hydroxybenzoic acid .


Physical And Chemical Properties Analysis

4-Acetoxybenzoic acid appears as a white powder . It has a density of 1.3±0.1 g/cm3, a boiling point of 325.7±25.0 °C at 760 mmHg, and a flash point of 133.2±16.7 °C .

Scientific Research Applications

1. Synthesis of High-Temperature Polymers

  • Application Summary: 4-Acetoxybenzoic acid is used in the synthesis of high-temperature polymers .
  • Methods of Application: The kinetics of the bulk polymerization of 4-acetoxybenzoic acid has been investigated . The process involves in situ synthesis at high temperatures .
  • Results or Outcomes: The study provides insights into the rate equation and kinetics of the synthesis process .

2. Preparation of Poly (4-hydroxybenzoate)

  • Application Summary: 4-Acetoxybenzoic acid has been used in the preparation of poly (4-hydroxybenzoate) .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The outcome of the application is the successful synthesis of poly (4-hydroxybenzoate) .

3. Synthesis of PETP–HBCA Copolyesters

  • Application Summary: 4-Acetoxybenzoic acid is used in the synthesis of Poly(Ethylene Terephthalate)–4’-Hydroxybiphenyl-4-Carboxylic Acid (PETP–HBCA) copolyesters .
  • Methods of Application: Acetic anhydride was added at the initial step of synthesis of PETP–HBCA copolyesters. Catalysts such as antimony(III) oxide and titanium tetrabutoxide (TTB) were used to improve the synthesis conditions .
  • Results or Outcomes: Stable results were achieved in using TTB .

4. Formulation of Analgesic Gel

  • Application Summary: 4-Acetoxybenzoic acid has been used in the formulation of analgesic gel preparations .
  • Methods of Application: The study involved the formulation and screening of analgesic activity of different analgesic gel preparations. The analgesic activity was performed by tail flick test .
  • Results or Outcomes: The results revealed that all samples of test gel had analgesic effect at 15, 30 and 60 minutes after sample application .

5. Nonstoichiometric Polycondensation

  • Application Summary: 4-Acetoxybenzoic acid has been used in nonstoichiometric polycondensation in the presence of three kinds of aromatic monoacetates .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The outcome of the application is the successful synthesis of the product .

6. Synthesis of Thermotropic Polybenzoxazole

  • Application Summary: 4-Acetoxybenzoic acid has been used in the synthesis of thermotropic polybenzoic acid .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The outcome of the application is the successful synthesis of thermotropic polybenzoic acid .

Safety And Hazards

4-Acetoxybenzoic acid may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the substance in eyes, on skin, or on clothing .

properties

IUPAC Name

4-acetyloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-6(10)13-8-4-2-7(3-5-8)9(11)12/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBUZIKSJGRBJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

38356-38-6
Record name Benzoic acid, 4-(acetyloxy)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38356-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID1062334
Record name 4-Acetoxy benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1062334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetoxybenzoic acid

CAS RN

2345-34-8
Record name p-Acetoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2345-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Acetoxybenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002345348
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-ACETOXYBENZOIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11340
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 4-(acetyloxy)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Acetoxy benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1062334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-acetoxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.334
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Acetoxybenzoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L73XP7H9J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

p-Acetoxybenzoic acid was prepared in the same manner as in Example 1(2) except that the 2-fluoro-4-hydroxybenzoic acid was replaced with p-hydroxybenzoic acid. The p-hydroxybenzoic acid was chlorinated in the same manner as in the above (2), to obtain an acid chloride. 1.8 Grams of the acid chloride and 2 g of the (R)-(+)-2-fluoro-4-hydroxy-1-(1-trifluoromethyl-6-ethoxyhexyloxycarbonyl)benzene obtained in Example 1 were dissolved in 50 ml of toluene, 6 ml of pyridine was added, and the mixture was stirred for 1 day. The reaction mixture was poured into water, consecutively washed with a hydrochloric acid aqueous solution, with a sodium hydroxide aqueous solution and with water, and dried over anhydrous sodium sulfate, and the solvent was distilled off to give a crude product. The crude product was purified by silica gel column chromatography(eluting solvent: ethyl acetate/hexane=15/85), to give 2.8 g of an end product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 0.300 g of p-tolyl acetate, 0.018 g of hexahydro-1,3,5-trihydroxy-1,3,5-triazine-2,4,6-trione (5% by mole relative to p-tolyl acetate), 5 g of acetic acid, 0.003 g of cobalt(II) acetate.4H2O, 0.001 g of manganese(II) acetate.4H2O and 0.003 g of 2,2′-azobisisobutyronitrile was stirred at 100° C. in an atmosphere of oxygene gas (1 atm=0.1 MPa) for 6 hours. The resulting product in the reaction mixture was analyzed by gas chromatography and was found to yield 4-acetoxybenzoic acid in 82% yield at 85% conversion of p-tolyl acetate.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.018 g
Type
reactant
Reaction Step One
Quantity
0.003 g
Type
catalyst
Reaction Step One
Quantity
5 g
Type
solvent
Reaction Step One
Quantity
0.003 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.001 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of 20 g. of 4-hydroxybenzoic acid in 200 ml. of benzene and 40 ml. of acetyl chloride is refluxed for 3 hours. Solvent and excess acetyl chloride are evaporated. The mixture is dissolved in methanol (150 ml.) and water (20 ml.) added; after 15 minutes, addition of more water results in the precipitation of 4-acetoxy benzoic acid, m.p. 192°-193° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

An amount of 4-hydroxybenzoic acid (92.1 grams (g), 0.67 mole) was dissolved in a solution of sodium hydroxide (NaOH) (53.4 g, 1.33 moles) and 1.33 liters (L) of water in a 4 L beaker. The solution was stirred and cooled to a temperature of 0° C. by adding crushed ice, then acetic anhydride (102.1 g, 1.00 mole) was added. The temperature was maintained at -2° C. for 1 hour by adding one kilogram (kg) of crushed ice. A solution of concentrated hydrochloric acid (HCl) (144.7 g, 1.42 moles) in 267 milliliters (ml) of water was added. The slurry was stirred briefly and filtered. The product was washed twice by stirring it with 2 L portions of fresh water then filtered and dried in a vacuum oven at 80° C. for 16 hours. After recrystallization from methyl isobutyl ketone, the product consisted of 111 g of white crystals with a melting point (m.p.) of 192° C. to 192.5° C.
Quantity
92.1 g
Type
reactant
Reaction Step One
Quantity
53.4 g
Type
reactant
Reaction Step One
Name
Quantity
1.33 L
Type
solvent
Reaction Step One
Quantity
102.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
1 kg
Type
reactant
Reaction Step Three
Quantity
144.7 g
Type
reactant
Reaction Step Four
Name
Quantity
267 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods V

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Acetoxybenzoic acid
Reactant of Route 2
Reactant of Route 2
4-Acetoxybenzoic acid
Reactant of Route 3
Reactant of Route 3
4-Acetoxybenzoic acid
Reactant of Route 4
Reactant of Route 4
4-Acetoxybenzoic acid
Reactant of Route 5
4-Acetoxybenzoic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-Acetoxybenzoic acid

Citations

For This Compound
663
Citations
S Kohama, K Kimura… - Journal of Polymer Science …, 2005 - Wiley Online Library
Nonstoichiometric polycondensation of 4‐acetoxybenzoic acid (ABA) was examined in the presence of three kinds of aromatic monoacetates: 4‐hexyloxyphenyl acetate, 4‐…
Number of citations: 12 onlinelibrary.wiley.com
ND Vora, JJ Biernacki, DJ Crouse… - Designed monomers …, 2003 - Taylor & Francis
High-temperature polymers have found a wide range of uses in recent decades. 4-Acetoxybenzoic acid (PABA) is used as a monomer for the polymerization of one such thermotropic …
Number of citations: 4 www.tandfonline.com
PA Williams, X Han, A Buyle Padias, HK Hall - Macromolecules, 1996 - ACS Publications
Kinetics of the initial stages of the bulk polymerization of 4-acetoxybenzoic acid (ABA) and 6-acetoxy-2-naphthoic acid (ANA) were investigated. A method to analyze the kinetics by …
Number of citations: 24 pubs.acs.org
AHM Sondag, AJW Tol, FJ Touwslager - Langmuir, 1992 - ACS Publications
… of 4-acetoxybenzoic acid in the C—0 ester band region. … observations presented for 4-acetoxybenzoic acid, we performed … the concentration of 4-acetoxybenzoic acid in methanol as2 …
Number of citations: 12 pubs.acs.org
H Wang, W Zhang - Journal of Chemical & Engineering Data, 2009 - ACS Publications
The solubility of 3,5-dimethoxybenzoic acid, 4-cyanobenzoic acid, 4-acetoxybenzoic acid, 3,5-diaminobenzoic acid, and 2,4-dichlorobenzoic acid in ethanol was measured by both …
Number of citations: 7 pubs.acs.org
X Han, PA Williams, A Buyle Padias, HK Hall… - …, 1996 - ACS Publications
… The polymerization reaction and its side reactions were investigated in the synthesis of 4-acetoxybenzoic acid (ABA) and 6-acetoxy-2-naphthoic acid (ANA) copolymers by the …
Number of citations: 24 pubs.acs.org
A Obreza, F Perdih - Journal of Structural Chemistry, 2012 - Springer
Compounds 4-(oxiran-2-ylmethoxy)benzoic acid (2) and 4-acetoxybenzoic acid (4) are synthesized by a new synthetic route and studied by X-ray crystallography. Compound 2 …
Number of citations: 7 link.springer.com
J Yuan, GL Zhang, DY Huang - Liquid crystals, 1997 - Taylor & Francis
… The binary phase diagram of BBA and 4-acetoxybenzoic acid shows the eutectic … Its mixture with 4-acetoxybenzoic acid (Ac-BA) melts at an even lower temperature. The eutectic melting …
Number of citations: 5 www.tandfonline.com
X Pan, Z Chi, D Cheng, M Jin, H Bu - Journal of Macromolecular …, 2005 - Taylor & Francis
… Solid‐state polymerization (SSP) has been applied for the synthesis of a wholly aromatic thermotropic liquid crystalline polymer derived from 4‐acetoxybenzoic acid, hydroquinone …
Number of citations: 7 www.tandfonline.com
CG Overberger, TW Smith - Macromolecules, 1975 - ACS Publications
… The esterolytic activity of these polymers in 28.5% ethanol-water toward p-nitro-phenyl acetate (PNPA) and 3-nitro-4-acetoxybenzoic acid (S2-) has been evaluated as compared to that …
Number of citations: 48 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.